n'1,n'2-Diphenylethanedihydrazide
Overview
Description
n'1,n'2-Diphenylethanedihydrazide: is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.293 g/mol . It is a derivative of ethanedihydrazide with two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n'1,n'2-Diphenylethanedihydrazide typically involves the reaction of benzene-1,2-dicarboxylic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 100-120°C . The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: n'1,n'2-Diphenylethanedihydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions often involve halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) .
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid .
Reduction: The major product is often the amine derivative.
Substitution: The major products are halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: n'1,n'2-Diphenylethanedihydrazide is used as a reagent in organic synthesis to introduce phenyl groups into target molecules. It is also employed in the study of hydrazide chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions . It serves as a precursor for the synthesis of biologically active molecules .
Medicine: drug discovery and pharmaceutical development . It is investigated for its antioxidant and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products . It is also explored for its potential use in materials science .
Mechanism of Action
The mechanism by which n'1,n'2-Diphenylethanedihydrazide exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate cell signaling processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Diphenylhydrazine
Benzene-1,2-dicarboxylic acid hydrazide
Phenylhydrazine
Uniqueness: n'1,n'2-Diphenylethanedihydrazide is unique in its structural complexity and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
1-N',2-N'-diphenylethanedihydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10,15-16H,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRBAZKFQHSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278292 | |
Record name | n'1,n'2-diphenylethanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-75-9 | |
Record name | NSC29546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002637953 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n'1,n'2-diphenylethanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'(1),N'(2)-DIPHENYLETHANEDIHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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